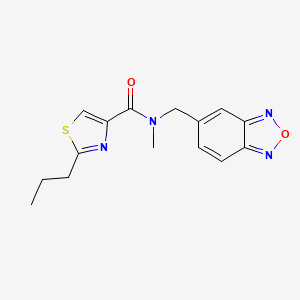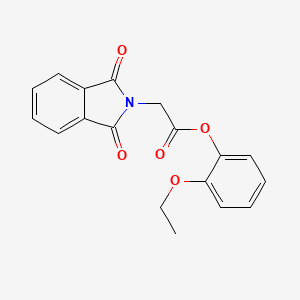![molecular formula C12H11BrN4O2S B5667310 N-(4-bromophenyl)-2-[(3-hydroxy-6-methyl-1,2,4-triazin-5-yl)thio]acetamide](/img/structure/B5667310.png)
N-(4-bromophenyl)-2-[(3-hydroxy-6-methyl-1,2,4-triazin-5-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BPTA is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. It is a thioacetamide derivative that contains a triazine ring and a bromophenyl group. BPTA has been shown to have a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of BPTA is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. BPTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BPTA has also been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
BPTA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, and to induce apoptosis in cancer cells. BPTA has also been shown to protect against neuronal damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BPTA in lab experiments is its ability to inhibit COX-2 and NF-kB, which are important targets in inflammation and cancer research. Another advantage is its ability to reduce oxidative stress and protect against neuronal damage. However, one limitation of using BPTA in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on BPTA. One area of interest is the development of more potent and selective BPTA derivatives for use in cancer and inflammation research. Another area of interest is the investigation of the potential neuroprotective effects of BPTA in neurodegenerative diseases. Finally, the use of BPTA in combination with other therapeutic agents may also be an area of future research.
Méthodes De Synthèse
BPTA can be synthesized using a variety of methods, including the reaction of 4-bromobenzaldehyde with thiourea and methylglyoxal, followed by reaction with ethyl acetate and sodium hydroxide. Another method involves the reaction of 4-bromobenzaldehyde with 3-amino-6-methyl-1,2,4-triazine-5-thiol, followed by reaction with acetic anhydride and sodium hydroxide.
Applications De Recherche Scientifique
BPTA has been studied for its potential applications in a variety of scientific research areas, including cancer research, inflammation research, and neurodegenerative disease research. In cancer research, BPTA has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, BPTA has been shown to reduce inflammation and oxidative stress. In neurodegenerative disease research, BPTA has been shown to protect against neuronal damage and improve cognitive function.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2S/c1-7-11(15-12(19)17-16-7)20-6-10(18)14-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,14,18)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJHGENTBHDAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5667235.png)
![N-[2-(methylthio)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5667238.png)


![3-({2-[1-(phenoxyacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5667251.png)
![1-(4-{[(3R*,4R*)-3-[(dimethylamino)methyl]-4-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5667257.png)

![2-{[4-amino-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-2-yl]thio}-N,N-dimethylacetamide](/img/structure/B5667279.png)
![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(2-methyl-3-furoyl)pyrrolidin-3-yl]methanol](/img/structure/B5667291.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-6-methoxy-3-chromanecarboxamide](/img/structure/B5667294.png)

![5-chloro-N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methyl-4-pyrimidinecarboxamide](/img/structure/B5667311.png)

![N-(3,4-dimethylphenyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5667321.png)